molecular formula C17H11F2NO3S B3042967 2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate CAS No. 680580-16-9

2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate

Cat. No. B3042967
CAS RN: 680580-16-9
M. Wt: 347.3 g/mol
InChI Key: UNPNWYIHEJIAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various areas. This compound is also known as DFP-10825 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and to induce apoptosis in cancer cells. It has also been reported to inhibit the formation of biofilms by interfering with the quorum sensing system in bacteria.
Biochemical and Physiological Effects:
2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate has been reported to have various biochemical and physiological effects. It has been reported to decrease the levels of triglycerides and cholesterol in the blood and to increase the levels of high-density lipoprotein (HDL) cholesterol. It has also been reported to decrease the levels of inflammatory cytokines and to increase the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate. One of the directions is to investigate its potential as a therapeutic agent for other diseases, including viral infections and neurological disorders. Another direction is to develop more efficient methods for the synthesis of this compound. Furthermore, the mechanism of action of this compound needs to be further investigated to understand its potential as a therapeutic agent.

Scientific Research Applications

2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate has potential applications in various areas of scientific research. It has been reported to have anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been reported to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, this compound has been reported to have anti-inflammatory activity and to inhibit the formation of biofilms.

properties

IUPAC Name

1-[5-(2,4-difluorophenyl)furan-2-yl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3S/c18-11-4-5-12(13(19)9-11)15-6-7-16(23-15)14(21)10-24-17-3-1-2-8-20(17)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPNWYIHEJIAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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